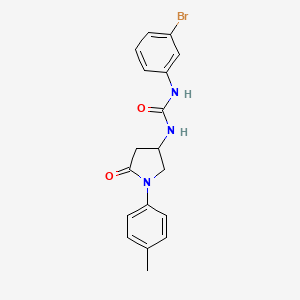

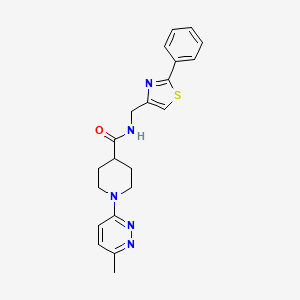

2-(Tert-butylamino)-5-nitrobenzonitrile

カタログ番号:

B2674608

CAS番号:

945299-05-8

分子量:

219.244

InChIキー:

ILNYZDDENIXXCN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Tert-butylamino)-5-nitrobenzonitrile” likely contains a tert-butylamino group, a nitro group, and a nitrile group attached to a benzene ring . The tert-butylamino group is a type of amine that is often used in organic synthesis due to its steric hindrance .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the benzene ring at the center with the tert-butylamino, nitro, and nitrile groups attached at the 2nd, 5th, and 1st positions respectively .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the nitro group is often involved in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive .科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

- The synthesis of 2-aminobenzonitriles, including derivatives related to 2-(Tert-butylamino)-5-nitrobenzonitrile, through nitrosation reactions and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles showcases a method for preparing such compounds efficiently. This process involves tert-butylnitrite-mediated nitrosation, highlighting an inexpensive and scalable method for synthesizing benzoxazinones via intramolecular condensation, demonstrating the compound's utility in organic synthesis and methodology development (Chen et al., 2018).

Material Science and Engineering

- Studies on aromatic SNF approaches to fluorinated phenyl tert-butyl nitroxides have detailed the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. The process involves the interaction of fluoroaromatic compounds with tert-butylamine, followed by oxidation, leading to the creation of compounds with potential applications in material science, particularly due to their radical nature and interaction with copper complexes, suggesting utility in developing new materials with specific magnetic properties (Tretyakov et al., 2019).

Environmental Science and Biodegradation

- Research on the biodegradation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the environmental and biotechnological applications of compounds structurally similar to this compound. This study provides insight into the microbial degradation pathways of nitroaromatic compounds, which are crucial for environmental remediation and understanding the biotransformation mechanisms of persistent organic pollutants (Ghatge et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(tert-butylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNYZDDENIXXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

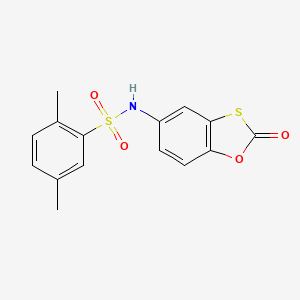

3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)ph...

Cat. No.: B2674525

CAS No.: 1226437-72-4

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-di...

Cat. No.: B2674526

CAS No.: 123044-21-3

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thi...

Cat. No.: B2674528

CAS No.: 903815-50-9

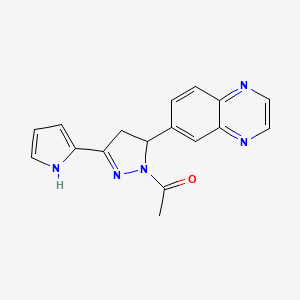

2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3...

Cat. No.: B2674531

CAS No.: 941245-03-0

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)